molecular formula C15H21NO4 B6749617 N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide

Cat. No.: B6749617
M. Wt: 279.33 g/mol
InChI Key: GALXTIYNIAITLV-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide is a complex organic compound with a unique structure that includes a hydroxyoxolan ring and a methoxy-methylphenyl group

Properties

IUPAC Name

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-4-5-14(19-3)11(6-10)7-15(18)16(2)12-8-20-9-13(12)17/h4-6,12-13,17H,7-9H2,1-3H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALXTIYNIAITLV-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)N(C)C2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)CC(=O)N(C)[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxyoxolan ring and the attachment of the methoxy-methylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyoxolan ring and methoxy-methylphenyl group play crucial roles in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxyphenyl)-N-methylacetamide
  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methylphenyl)-N-methylacetamide
  • N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-ethylphenyl)-N-methylacetamide

Uniqueness

N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-(2-methoxy-5-methylphenyl)-N-methylacetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.